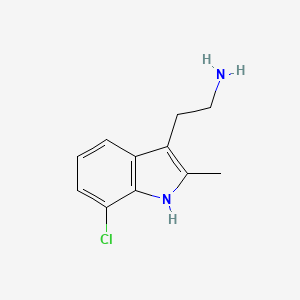

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H10N4O2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid” include a molecular weight of 170.17 . It is a powder at room temperature .Scientific Research Applications

Drug Discovery

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . For example, the anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles have found broad applications in organic synthesis . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Polymer Chemistry

1,2,3-Triazoles have also been used in polymer chemistry . They can be used for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can be used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They can be used to synthesize compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be used to synthesize compounds that exhibited antiviral and anticancer agents .

Materials Science

1,2,3-Triazoles are used in materials science . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Safety and Hazards

Mechanism of Action

Target of Action

Tetrazole derivatives, which this compound is a part of, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their heteroaromatic system containing the maximum number of nitrogen atoms . This allows them to interact with various targets in unique ways.

Biochemical Pathways

Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple pathways .

Pharmacokinetics

Tetrazoles are known to be metabolism-resistant, suggesting that they may have unique adme properties .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Action Environment

The stability of tetrazoles in various environments is a topic of ongoing research .

properties

IUPAC Name |

3-methyl-2-(tetrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVOZGHQBIRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)

![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)